molecular formula C13H10N2O3S B1300013 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol CAS No. 314036-11-8

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol

Cat. No.: B1300013
CAS No.: 314036-11-8
M. Wt: 274.3 g/mol
InChI Key: ZVEMGZCIQSPWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a useful research compound. Its molecular formula is C13H10N2O3S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Research has emphasized the development of synthetic procedures to access 2-guanidinobenzazoles, highlighting their importance in medicinal chemistry due to a variety of biological activities. The synthesis involves modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, demonstrating the compounds' versatility as potential therapeutic agents (Rosales-Hernández et al., 2022).
  • The microwave-assisted synthesis of benzoxazoles derivatives showcases an efficient method to increase diversity and accelerate research in modern chemistry. This technique highlights the importance of benzoxazole systems in medicinal chemistry due to their broad range of pharmacological properties (Özil & Menteşe, 2020).

Biological Activity and Pharmacological Potential

  • The study of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides reveals their synthetic and pharmacological potential. Despite limited research, these compounds show promise in anticoagulant, antimicrobial, and antitumor activities, indicating a need for further exploration (Hryhoriv et al., 2021).
  • Synthesis and biological importance of 2-(thio)ureabenzothiazoles have been reviewed, showing a broad spectrum of biological activities. These compounds, including UBTs and TBTs, have been used in treatments such as rheumatoid arthritis and as fungicides and herbicides, underscoring their medicinal chemistry significance (Rosales-Hernández et al., 2022).

Advanced Synthesis and Applications

  • The synthesis of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry illustrates their wide applications, including in pharmaceuticals, dyes, and corrosion inhibitors. This review emphasizes the versatility and industrial importance of these compounds (Nazarov et al., 2021).

Biochemical Analysis

Biochemical Properties

3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can increase acetylcholine levels, which may enhance neurotransmission and improve cognitive function. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .

Cellular Effects

The effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity . Changes in gene expression are also mediated by this compound’s interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and protect against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can affect the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase, leading to changes in cellular redox status .

Transport and Distribution

The transport and distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide within tissues can also be affected by its interaction with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-11-7-3-2-6-10(11)14-13-9-5-1-4-8-12(9)19(17,18)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEMGZCIQSPWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217171
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314036-11-8
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314036-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.